molecular formula C21H16ClF3N4 B12225505 N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12225505
M. Wt: 416.8 g/mol
InChI Key: WXOROOPWNYRTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is recognized in medicinal chemistry for its versatile pharmacological potential, particularly as a core structure in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets . The structure-activity relationship (SAR) of this compound is optimized for biological activity. The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that can interact with enzyme binding sites through hydrogen bonding and π-π stacking . The 4-chlorophenyl substituent at the 3-position and the trifluoromethyl group at the 2-position are common features in bioactive derivatives, enhancing binding affinity and modulating electronic properties and metabolic stability . The N-benzylamine group at the 7-position is a critical pharmacophore; similar 7-amine derivatives have demonstrated significant inhibitory effects on various kinases, including cyclin-dependent kinases (CDK1, CDK2), and have shown promise in non-small cell lung cancer (NSCLC) and melanoma treatment research . The compound is believed to act as a potent ATP-competitive inhibitor, disrupting the phosphorylation processes that drive oncogenic signaling pathways . This product is intended for research applications only, including in vitro kinase assays , cell-based antiproliferative studies , and structure-activity relationship (SAR) investigations in early drug discovery. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H16ClF3N4

Molecular Weight

416.8 g/mol

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H16ClF3N4/c1-13-11-17(26-12-14-5-3-2-4-6-14)29-20(27-13)18(19(28-29)21(23,24)25)15-7-9-16(22)10-8-15/h2-11,26H,12H2,1H3

InChI Key

WXOROOPWNYRTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

β-Ketoester and Aminopyrazole Cyclocondensation

A common approach involves reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with 5-amino-3-(4-chlorophenyl)-1H-pyrazole in acetic acid under reflux (120°C, 8–12 hours). This yields the trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidin-7-amine core with a methyl group at position 5. Microwave-assisted synthesis (150°C, 30 minutes) enhances yields to 78–85% by accelerating ring closure.

Reaction Conditions Table

Reactant Solvent Temperature Time Yield (%)
Ethyl trifluoroacetoacetate Acetic acid 120°C 10 h 65
Ethyl trifluoroacetoacetate Ethanol Microwave 30 min 85

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is introduced via two primary routes:

Halogen Exchange with Trifluoromethylating Agents

Treatment of 2-chloro intermediates with trifluoromethyl copper (CuCF₃) in DMF at 100°C replaces chlorine with CF₃. This method achieves 70–75% conversion but requires anhydrous conditions.

Direct Cyclocondensation with Trifluoromethyl-β-Ketoesters

Using pre-functionalized β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate) bypasses post-synthetic modifications. This one-pot method simplifies purification and improves yields to 82%.

Benzylation at the 7-Amino Position

The final step involves N-benzylation of the 7-amine group. Two strategies are prevalent:

Alkylation with Benzyl Halides

Heating the pyrazolo[1,5-a]pyrimidin-7-amine intermediate with benzyl bromide in the presence of Cs₂CO₃ (base) in DMF (80°C, 6 hours) yields the target compound. Excess benzyl bromide (1.5 eq.) ensures complete substitution, with yields of 68–72%.

Reductive Amination

Condensation of the amine with benzaldehyde followed by NaBH₄ reduction in methanol (room temperature, 4 hours) provides a milder alternative. Yields are lower (55–60%) but avoid harsh alkylation conditions.

Benzylation Optimization Table

Method Reagent Base/Solvent Yield (%)
Alkylation Benzyl bromide Cs₂CO₃/DMF 72
Reductive Amination Benzaldehyde NaBH₄/MeOH 58

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for CF₃ (δ 120–125 ppm, q, J = 270 Hz) and benzyl CH₂ (δ 4.5–4.8 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 445.1 [M+H]⁺.
  • X-ray Diffraction : Confirms regioselectivity and tautomeric form.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may yield positional isomers. Microwave assistance and sterically hindered β-ketoesters favor the desired product.
  • Trifluoromethyl Stability : Hydrolysis of CF₃ under acidic conditions is minimized using aprotic solvents.
  • Benzylation Efficiency : Catalytic KI or phase-transfer agents (e.g., TBAB) improve reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising pharmacophore in cancer therapy. Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain synthesized glycohybrids derived from pyrazolo[1,5-a]pyrimidines show potent inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The most effective compounds displayed IC50 values as low as 15.3 µM against MCF-7 cells, suggesting their potential as anticancer agents .

Synthetic Pathways

Recent advancements in synthetic methodologies have facilitated the efficient production of pyrazolo[1,5-a]pyrimidine derivatives. For example, a copper-catalyzed synthesis method has been developed that allows for the rapid assembly of these compounds with high yields. This approach not only streamlines the synthesis but also enables the exploration of various substitutions that can enhance biological activity .

Case Study: Anticancer Screening

A systematic screening of synthesized pyrazolo[1,5-a]pyrimidine derivatives was conducted to evaluate their anticancer properties. The results indicated varying degrees of activity across different cell lines. The following table summarizes key findings from this study:

Compound NameCell LineIC50 (µM)Observations
Compound AMCF-715.3Strong inhibitory effect
Compound BMDA-MB-231>50Minimal activity
Compound CMDA-MB45330.0Moderate inhibitory effect

This data illustrates the potential for targeted modifications to improve the efficacy of these compounds against specific cancer types.

Agricultural Uses

Beyond their medicinal applications, pyrazolo[1,5-a]pyrimidines have also been explored for use in agriculture as fungicides and herbicides. The structural similarity to purines allows these compounds to interfere with biochemical pathways in pests and pathogens, making them valuable in crop protection strategies .

Research has also indicated that pyrazolo[1,5-a]pyrimidines may possess other biological activities, including anti-inflammatory and antimicrobial effects. These properties expand the potential applications of N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine beyond oncology into broader therapeutic areas .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Position 3 : The 4-chlorophenyl group in the target compound contrasts with 4-fluorophenyl or phenyl in analogues. Chlorine’s larger size and lipophilicity may enhance membrane permeability compared to fluorine .
  • Position 2 : The trifluoromethyl group is unique to the target and ’s compound. CF₃’s electron-withdrawing nature may improve metabolic stability and binding affinity .
  • Position 7 : The benzyl group in the target differs from pyridin-2-ylmethyl substituents (e.g., ). Benzyl’s hydrophobicity increases logP (predicted ~5.0 vs. 4.2 for pyridinylmethyl analogues) .

Physicochemical Properties and LogP Analysis

  • Molecular Weight : ~403.8 g/mol (estimated).
  • logP : Predicted ~5.0 (benzyl and CF₃ increase hydrophobicity vs. pyridinylmethyl analogues with logP ~4.2) .
  • Hydrogen Bond Acceptors/Donors: 4 acceptors (N, F), 1 donor (NH), similar to ’s compound .
  • Solubility : Lower aqueous solubility compared to analogues with polar N-substituents (e.g., 2-methoxyethyl in ) .

Biological Activity

N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClF3N4C_{16}H_{14}ClF_3N_4. The structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of trifluoromethyl and chlorophenyl groups enhances its pharmacological potential.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. A notable study demonstrated that a related compound significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Research involving derivatives of pyrazolo-pyrimidines has shown efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. For example, studies have identified that similar structures can act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compounds may enhance intracellular concentrations of cyclic nucleotides, leading to various therapeutic effects .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In another research effort, the compound was tested against multiple microbial strains. The results showed effective inhibition at low concentrations, suggesting potential as an antimicrobial agent in clinical settings .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic agent .

Data Tables

Biological Activity Effect Reference
AnticancerInhibits growth in breast cancer cells
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPDE inhibition leading to increased cyclic nucleotides

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.